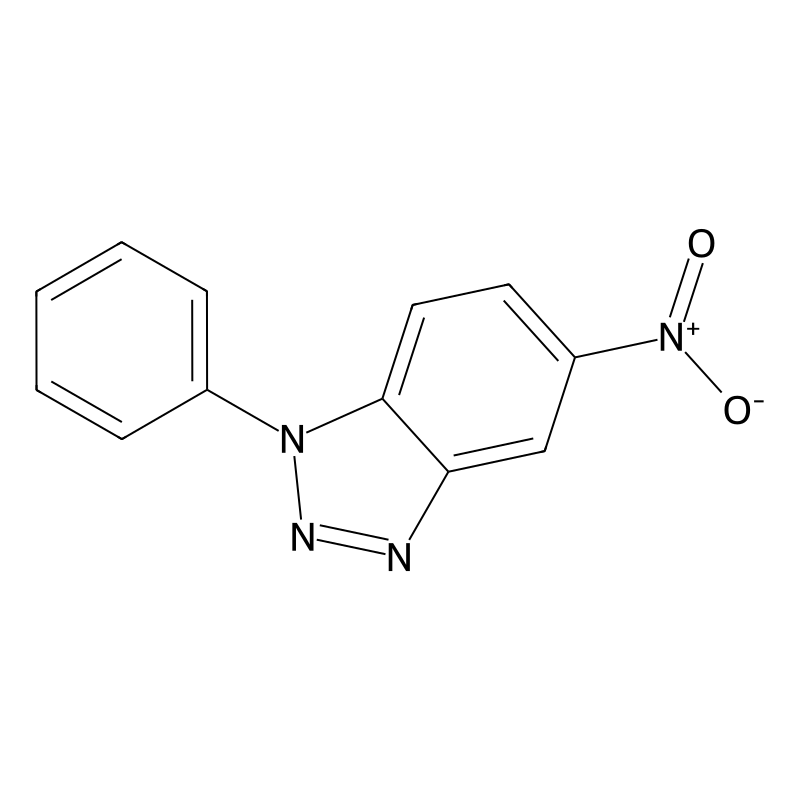

5-Nitro-1-phenyl-1H-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

5-Nitro-1-phenyl-1H-benzotriazole is a chemical compound with the molecular formula and a molecular weight of approximately 240.22 g/mol. It belongs to the class of benzotriazole derivatives, which are recognized for their diverse applications in fields such as medicinal chemistry, material science, and industrial chemistry. The compound features a nitro group at the 5-position of the benzotriazole ring, which significantly influences its chemical reactivity and biological activity .

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or tin(II) chloride in hydrochloric acid.

- Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common reagents for these reactions include hydrogen gas with palladium on carbon for reduction and various nucleophiles such as amines or thiols for substitution .

The biological activity of 5-Nitro-1-phenyl-1H-benzotriazole is primarily attributed to its ability to interact with biological molecules through its nitro and phenyl groups. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. Research indicates potential anticancer, antibacterial, and antiviral activities, making it a valuable compound in medicinal chemistry .

The synthesis of 5-Nitro-1-phenyl-1H-benzotriazole typically involves the nitration of 1-phenyl-1H-benzotriazole. This process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product.

In industrial settings, production can be scaled up by optimizing reaction conditions such as temperature control, reagent concentration, and reaction time. Continuous flow reactors may also be employed to enhance efficiency and yield .

5-Nitro-1-phenyl-1H-benzotriazole has multiple applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Material Science: The compound is used in creating materials that function as corrosion inhibitors, UV filters, and photovoltaic cells.

- Industrial Chemistry: It finds use in synthesizing dyes, pigments, and other industrial chemicals .

Studies on the interactions of 5-Nitro-1-phenyl-1H-benzotriazole with biological systems have revealed its potential mechanisms of action. The nitro group can undergo reduction to form reactive species that may interact with proteins or nucleic acids within cells. This interaction can lead to alterations in cellular processes, contributing to its biological activities .

Several compounds are structurally similar to 5-Nitro-1-phenyl-1H-benzotriazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Phenyl-1H-benzotriazole | No nitro group; basic benzotriazole structure | Lacks the reactive nitro group |

| 5-Amino-1-phenyl-1H-benzotriazole | Amino group instead of nitro | Exhibits different reactivity due to amino functionality |

| 1-Methyl-1H-benzotriazole | Methyl substitution at the nitrogen site | Different steric hindrance affecting reactivity |

5-Nitro-1-phenyl-1H-benzotriazole is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 1-Phenyl-1H-benzotriazole lacks this functional group entirely, making it less reactive, the presence of the nitro group in 5-Nitro derivatives allows for additional chemical transformations that are not available in its parent compound .